N,N'-Desethylene-N,N'-diformyl Levofloxacin
Overview
Description
N,N’-Desethylene-N,N’-diformyl Levofloxacin is a derivative of Levofloxacin, a fluoroquinolone antibiotic. This compound is characterized by the removal of ethylene groups and the addition of formyl groups to the parent Levofloxacin molecule. It is primarily used as a reference standard in research and analytical studies .
Mechanism of Action
Target of Action
The primary targets of N,N’-Desethylene-N,N’-diformyl Levofloxacin, also known as Levofloxacin Diformyl Impurity, are two key bacterial enzymes: DNA gyrase and topoisomerase IV . These targets are type II topoisomerases, but they have unique functions within the bacterial cell .
Mode of Action
N,N’-Desethylene-N,N’-diformyl Levofloxacin exerts its antimicrobial activity by inhibiting these two key bacterial enzymes . The inhibition of these enzymes likely occurs via complexation with the topoisomerase enzymes . The end result is a blockade of DNA replication, thus inhibiting cell division and resulting in cell death .
Biochemical Pathways
The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, N,N’-Desethylene-N,N’-diformyl Levofloxacin prevents the relaxation of supercoiled DNA and promotes the breakage of DNA strands . This disrupts the normal cell division process, leading to bacterial cell death .
Pharmacokinetics
The parent compound, levofloxacin, is known to be rapidly and completely absorbed, with a bioavailability approaching 100% . It is widely distributed in the body, and approximately 80% of Levofloxacin is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion
Result of Action
The molecular and cellular effects of N,N’-Desethylene-N,N’-diformyl Levofloxacin’s action include the inhibition of DNA replication, disruption of normal bacterial cell division processes, and ultimately, bacterial cell death .
Action Environment
The action, efficacy, and stability of N,N’-Desethylene-N,N’-diformyl Levofloxacin can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect the stability and activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Desethylene-N,N’-diformyl Levofloxacin involves multiple steps, starting from Levofloxacin. The process typically includes:
Formylation: Introduction of formyl groups to the Levofloxacin molecule.
Desethylation: Removal of ethylene groups from the molecule.
The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of N,N’-Desethylene-N,N’-diformyl Levofloxacin follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Desethylene-N,N’-diformyl Levofloxacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The formyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N,N’-Desethylene-N,N’-diformyl Levofloxacin is widely used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for the identification and quantification of Levofloxacin derivatives.
Biology: In studies investigating the biological activity and metabolism of fluoroquinolone antibiotics.
Medicine: Research on the pharmacokinetics and pharmacodynamics of Levofloxacin derivatives.
Industry: Quality control and validation of analytical methods in pharmaceutical manufacturing.
Comparison with Similar Compounds
Similar Compounds
Levofloxacin: The parent compound, widely used as an antibiotic.
Ofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
Uniqueness
N,N’-Desethylene-N,N’-diformyl Levofloxacin is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar antibiotics .
Properties
IUPAC Name |
(2S)-7-fluoro-6-[formyl-[2-[formyl(methyl)amino]ethyl]amino]-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O6/c1-10-7-28-17-14-11(16(25)12(18(26)27)6-22(10)14)5-13(19)15(17)21(9-24)4-3-20(2)8-23/h5-6,8-10H,3-4,7H2,1-2H3,(H,26,27)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOKHJLTWLBPPN-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N(CCN(C)C=O)C=O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N(CCN(C)C=O)C=O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747525 | |
Record name | (3S)-9-Fluoro-10-(formyl{2-[formyl(methyl)amino]ethyl}amino)-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151377-74-1 | |
Record name | (3S)-9-Fluoro-10-(formyl{2-[formyl(methyl)amino]ethyl}amino)-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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